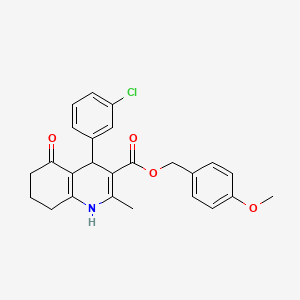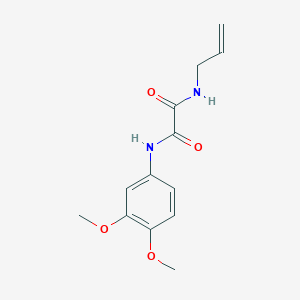![molecular formula C18H18Cl2N2O3S B5146941 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B5146941.png)
4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzamide family and has been found to exhibit potent biological activity.
Mecanismo De Acción
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of protein kinases. Inhibition of protein kinases can lead to the disruption of cell signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide have been studied extensively. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, this compound has been found to exhibit anti-microbial activity against a range of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide in lab experiments is its potent biological activity. This compound has been found to exhibit activity against a range of biological targets, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the investigation of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further investigation into the mechanism of action of this compound is warranted to better understand its biological activity. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide involves the reaction of 2,4-dichlorobenzylamine with allyl methyl sulfone in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
The compound 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide has been found to exhibit potent biological activity and has been investigated for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activity. Furthermore, this compound has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-3-10-22(26(2,24)25)16-8-5-13(6-9-16)18(23)21-12-14-4-7-15(19)11-17(14)20/h3-9,11H,1,10,12H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHZKDQTOTSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)
![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5146897.png)



![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![2-cyclohexyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146921.png)
![N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B5146926.png)
![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
